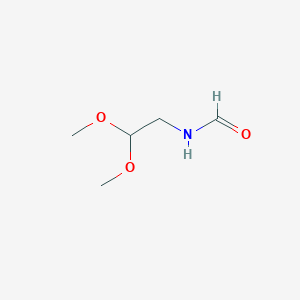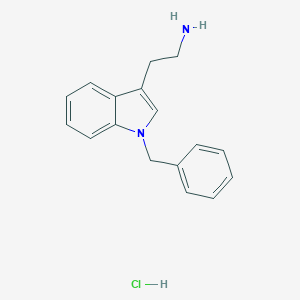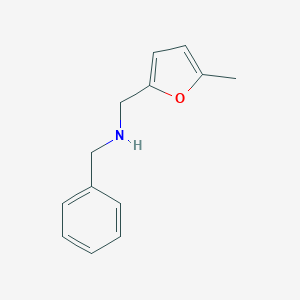
2-(Pyridin-3-ylmethyl)pyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
2-(Pyridin-3-ylmethyl)pyridine and its derivatives are often used in the synthesis of complex compounds with metals such as palladium, nickel, and vanadium, which have significant applications in catalysis. For instance, (Pyrazol-1-ylmethyl)pyridine palladium complexes have been used in the oligomerization of ethylene to produce branched polyethylene, although their catalytic activity was found to be low (Ojwach et al., 2009). Vinyl-addition polymerization of norbornene catalyzed by (pyrazol-1-ylmethyl)pyridine divalent iron, cobalt, and nickel complexes resulted in high molecular weight polymers with narrow molecular weight distributions, indicating the potential of these complexes in polymer synthesis (Benade et al., 2011). Additionally, a Vanadium (III) complex of a derivative of this compound showed high activity for ethylene polymerization, converting ethylene to highly linear polyethylene and affording high molecular weight polymers (Abbo & Titinchi, 2013).
Ligand Design for Metal Complexes
This compound and its analogs serve as ligands in the synthesis of various metal complexes, which are essential in coordination chemistry. The ligand has been utilized to construct helical silver(I) coordination polymers, which exhibit unique structural and luminescent properties (Zhang et al., 2013). Moreover, multidentate bis(pyrazolylmethyl)pyridine ligands have been investigated for their coordination chemistry and binding properties with zinc(II) and cadmium(II) cations, showcasing their potential in the development of new materials and sensors (Ojwach et al., 2012).
Crystallography and Molecular Structure Analysis
The structural analysis of this compound derivatives provides insights into molecular interactions and crystal packing. For example, a study focused on the crystal structure and Hirshfeld surface analysis of a derivative to understand the orientation and inclination of the pyridine ring with respect to the benzene ring, offering valuable information for molecular design (Artheswari et al., 2019).
Zukünftige Richtungen
While specific future directions for 2-(Pyridin-3-ylmethyl)pyridine are not mentioned, there is ongoing research into the synthesis and potential applications of pyridine derivatives . These compounds are being explored for their potential biological activities, indicating that they may have future applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXQYNLVCBLWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597481 | |
| Record name | 2-[(Pyridin-3-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128802-93-7 | |
| Record name | 2-[(Pyridin-3-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)








![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)